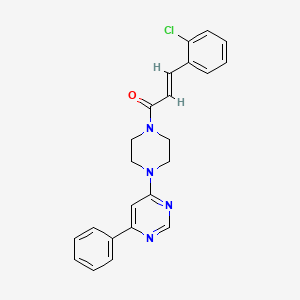

(E)-3-(2-chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one

Beschreibung

The compound (E)-3-(2-chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one features an (E)-configured α,β-unsaturated ketone (enone) core linked to a 2-chlorophenyl group and a piperazine moiety substituted with a 6-phenylpyrimidin-4-yl group. The enone group may contribute to electrophilic reactivity or serve as a hydrogen-bond acceptor, while the 2-chlorophenyl substituent enhances lipophilicity and influences steric interactions.

Synthetic routes for analogous compounds (e.g., ) involve palladium-catalyzed cross-coupling or nucleophilic substitution reactions to install the pyrimidine-piperazine linkage .

Eigenschaften

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O/c24-20-9-5-4-6-18(20)10-11-23(29)28-14-12-27(13-15-28)22-16-21(25-17-26-22)19-7-2-1-3-8-19/h1-11,16-17H,12-15H2/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHFHJFWCMITOZ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (E)-3-(2-chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one, also known as a derivative of piperazine and pyrimidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A 2-chlorophenyl group

- A piperazine moiety

- A 6-phenylpyrimidine segment

This structural diversity contributes to its multifaceted biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and pyrimidine have shown varying degrees of activity against bacterial strains such as Salmonella typhi and Staphylococcus aureus . The compound's ability to inhibit bacterial growth may be linked to its interaction with bacterial enzymes or cell membranes.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Studies have highlighted the importance of the piperazine ring in enhancing enzyme inhibitory activity. Specifically, it has shown promising results as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases . The IC50 values for various synthesized derivatives indicate strong inhibitory effects, suggesting potential therapeutic applications in Alzheimer's disease.

Anticancer Activity

The anticancer potential of similar pyrimidine derivatives has been explored extensively. Compounds that share structural features with (E)-3-(2-chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Study 1: Antimicrobial Screening

A series of piperazine derivatives were synthesized and screened for antimicrobial activity. Among these, compounds with the 2-chlorophenyl group exhibited significant inhibition against Escherichia coli and Bacillus subtilis. The most active derivatives had IC50 values ranging from 0.5 to 5 µg/mL, indicating their potential as new antibacterial agents .

Study 2: Enzyme Inhibition

In a study evaluating enzyme inhibitors, the compound was tested against acetylcholinesterase and urease. Results showed that it effectively inhibited both enzymes, with IC50 values indicating strong binding affinity. This suggests that the compound could be further developed into a therapeutic agent for conditions like Alzheimer's disease and urinary tract infections .

The biological activity of (E)-3-(2-chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is likely mediated through several mechanisms:

- Interaction with Enzymes : The piperazine moiety facilitates binding to active sites of target enzymes.

- Membrane Disruption : The hydrophobic phenyl groups may disrupt bacterial cell membranes.

- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Pyrimidine Ring

Aromatic Group Modifications

- Fluorine’s smaller size and electronegativity may reduce off-target interactions compared to chlorine .

Piperazine Modifications

Core Structural Variations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.